3-(azetidin-3-yl)propanenitrile, trifluoroacetic acid
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Overview
Description
3-(Azetidin-3-yl)propanenitrile, trifluoroacetic acid is a compound that belongs to the class of azetidine derivatives. It has the molecular formula C8H11F3N2O2 and a molecular weight of 224.2. This compound is known for its unique chemical structure, which includes an azetidine ring and a nitrile group, making it a subject of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(azetidin-3-yl)propanenitrile, trifluoroacetic acid typically involves the reaction of azetidine derivatives with propanenitrile under specific conditions. The reaction is often carried out in the presence of trifluoroacetic acid, which acts as a catalyst and stabilizing agent. The exact reaction conditions, such as temperature, pressure, and solvents used, can vary depending on the desired yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure consistent quality and high yield. The use of automated systems for monitoring and controlling reaction parameters is common to optimize the production process and minimize the risk of side reactions.
Chemical Reactions Analysis
Types of Reactions
3-(Azetidin-3-yl)propanenitrile, trifluoroacetic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The azetidine ring can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and alcohols. The reactions are typically carried out under controlled conditions to ensure the desired product is obtained.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized azetidine derivatives, while reduction can produce amine-substituted compounds.
Scientific Research Applications
3-(Azetidin-3-yl)propanenitrile, trifluoroacetic acid has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(azetidin-3-yl)propanenitrile, trifluoroacetic acid involves its interaction with specific molecular targets and pathways. The azetidine ring and nitrile group play crucial roles in its reactivity and interactions with other molecules. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 3-(azetidin-3-yl)propanenitrile, trifluoroacetic acid include:
- 3-(azetidin-3-yl)propanenitrile
- 3-(azetidin-3-yl)propanoic acid
- 3-(azetidin-3-yl)propanamide
Uniqueness
What sets this compound apart from these similar compounds is the presence of the trifluoroacetic acid moiety, which enhances its stability and reactivity. This unique feature makes it particularly valuable in certain chemical reactions and applications.
Properties
CAS No. |
2624132-44-9 |
---|---|
Molecular Formula |
C8H11F3N2O2 |
Molecular Weight |
224.2 |
Purity |
95 |
Origin of Product |
United States |
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